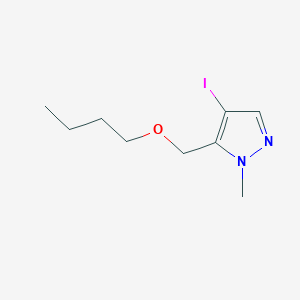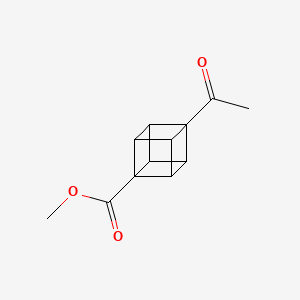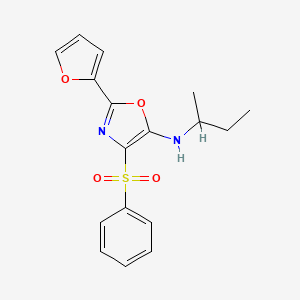![molecular formula C11H7FN2O2S3 B2966650 N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide CAS No. 955223-46-8](/img/structure/B2966650.png)
N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties
作用機序
Target of Action
N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been found to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The primary targets of this compound are bacterial cells, specifically their cell membranes .
Mode of Action
The compound interacts with bacterial cells in a distinctive way when used in conjunction with a cell-penetrating peptide called octaarginine . The complex formed by the compound and octaarginine displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells . This suggests that the compound disrupts the integrity of the bacterial cell membrane, leading to cell death .
Biochemical Pathways
It is known that thiazole derivatives, which include this compound, can act as antimicrobial, antifungal, antiviral, and antitumor agents . These activities suggest that the compound may interfere with various biochemical pathways essential for the survival and proliferation of bacteria.
Result of Action
The result of the action of this compound is the death of bacterial cells. The compound, in conjunction with octaarginine, displays potent antibacterial activity, leading to the rapid killing of bacterial cells . This is achieved through the creation of pores in the bacterial cell membranes, which disrupts the integrity of the cells and leads to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of the cell-penetrating peptide octaarginine enhances the antibacterial activity of the compound . .
準備方法
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide typically involves the reaction of 4-fluorobenzo[d]thiazole with thiophene-2-sulfonamide under specific reaction conditions. One common synthetic route includes the use of a binding agent such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction is usually carried out in a three-necked flask equipped with a reflux condenser to ensure the reaction proceeds efficiently.
化学反応の分析
N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
科学的研究の応用
N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
類似化合物との比較
N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide can be compared with other thiazole derivatives, such as:
N-(4-bromobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide: This compound has similar antimicrobial and anticancer properties but differs in its halogen substitution, which can affect its biological activity and potency.
N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide: Another similar compound with chlorine substitution, which may exhibit different pharmacokinetic and pharmacodynamic profiles.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological activities.
特性
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2S3/c12-7-3-1-4-8-10(7)13-11(18-8)14-19(15,16)9-5-2-6-17-9/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLCFIHZOWEDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2966567.png)
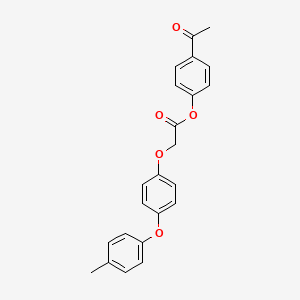
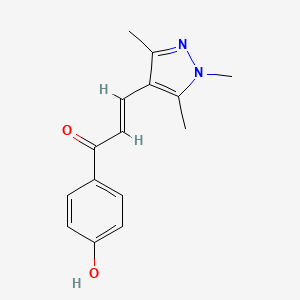
![methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2966571.png)
![ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2966574.png)
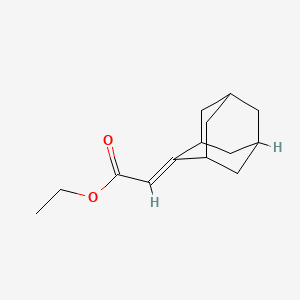
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide](/img/structure/B2966577.png)
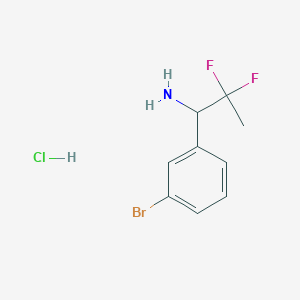
![Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2966581.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone](/img/structure/B2966582.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966586.png)
